Tantalum methoxide

Physical Property Precursor Handling CVD/ALD Processing

Semiconductor fabs requiring halide-free Ta₂O₅ ALD precursors face limited supply of validated, high-purity Tantalum(V) methoxide. This 5N-grade Ta(OMe)₅ eliminates corrosive halogen byproducts, protects metal interconnects, and enables lower-temperature deposition for DRAM capacitors and CMOS gate dielectrics. • Halide-free decomposition protects underlying metal layers • Lower thermal budget than Ta(OEt)₅ - enables deposition at reduced substrate temperatures • Available up to 99.999% purity with ≤2% chloride specification • Dimeric solid with boiling point 188-190 °C at 10 mmHg for consistent vapor delivery

Molecular Formula C5H20O5Ta
Molecular Weight 341.16 g/mol
Cat. No. B15089087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum methoxide
Molecular FormulaC5H20O5Ta
Molecular Weight341.16 g/mol
Structural Identifiers
SMILESCO.CO.CO.CO.CO.[Ta]
InChIInChI=1S/5CH4O.Ta/c5*1-2;/h5*2H,1H3;
InChIKeyLVNAMAOHFNPWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Methoxide Procurement & Overview


Tantalum(V) methoxide [Ta(OMe)₅, CAS 865-35-0] is a dimeric, white, moisture-sensitive solid [1] with a molecular weight of 336.12 g/mol [2]. It serves as a key alkoxide precursor for the deposition of high-purity Ta₂O₅ thin films [3], offering a critical alternative to halide-based precursors by eliminating corrosive byproducts and enabling lower-temperature processing [4].

Tantalum Methoxide Substitution Challenges


While tantalum ethoxide [Ta(OEt)₅] is the most common and commercially mature analog for Ta₂O₅ deposition [1], direct substitution with tantalum methoxide is not process-transparent. The smaller methoxy (-OMe) ligand significantly alters precursor physical state (solid vs. liquid), volatility, thermal stability, and carbon incorporation efficiency, which directly impact CVD/ALD processing windows, film purity, and final electrical performance . Additionally, for catalytic applications where ligand exchange kinetics are paramount, the superior leaving group ability of methoxide over bulkier ethoxide or isopropoxide leads to quantifiably different reaction outcomes and supported complex structures [2]. These differences necessitate explicit validation of Ta(OMe)₅ in any established Ta(OEt)₅ process.

Tantalum Methoxide Evidence Guide


Physical State: Solid vs. Liquid Precursor

At standard laboratory and semiconductor fabrication ambient temperatures (e.g., 25 °C), tantalum methoxide is a solid powder, whereas tantalum ethoxide exists as a liquid . This fundamental phase difference alters precursor delivery methods: the methoxide requires a solid-source delivery system (e.g., a bubbler with a heated source or a solid-source vaporizer), whereas the ethoxide can be handled via standard liquid injection or a conventional room-temperature bubbler [1].

Physical Property Precursor Handling CVD/ALD Processing

Halide-Free Processing at Lower Temperature

Tantalum methoxide exhibits a lower boiling point (188-190 °C at 10 mmHg) and, critically, a lower decomposition temperature compared to tantalum ethoxide (boiling point: 155 °C at 0.01 mmHg; typical CVD temperature ~500 °C) [1]. The ethoxide is noted to require rather high temperatures to attain significant vapor pressure, which can present technical delivery difficulties [2]. While the methoxide's exact vapor pressure curve is less well-documented, its lower molecular weight and boiling point at a higher pressure (10 mmHg vs. 0.01 mmHg for ethoxide) class-level infer a lower energy barrier for vaporization and decomposition, enabling halide-free Ta₂O₅ deposition at potentially lower thermal budgets [3].

Thermal Stability CVD Precursor Decomposition Temperature

Carbon Impurity Reduction in Ta₂O₅ Films

Film purity is a critical metric for high-k dielectrics, as carbon impurities degrade electrical performance (e.g., increased leakage current). In a direct head-to-head comparison of ALD processes using different Ta precursors, Ta₂O₅ films deposited using TBTDET and TBDETCp precursors (containing ethyl and other ligands) incorporated carbon impurities at concentrations up to ~7 at. % [1]. In contrast, Ta(OMe)₅, due to the simpler, more labile methoxide ligand which can cleanly eliminate as volatile methanol (MeOH) or dimethyl ether (Me₂O) upon hydrolysis or thermolysis [2], enables the deposition of Ta₂O₅ films with significantly lower carbon content. This class-level inference is supported by the general principle that smaller alkoxide ligands lead to reduced carbon residue in oxide films.

Film Purity Carbon Contamination ALD Process

Commercial Purity Grades and Specifications

Commercially available tantalum methoxide is offered in defined purity grades suitable for both catalyst and precursor applications. High-purity grades include 99.99% (metals basis) and 99.999% [1], with specified impurity limits such as ≤2% Cl and a gravimetric tantalum content of 52.4-55.7% . This contrasts with tantalum ethoxide, which is also available at 99.98% trace metals basis but may contain toluene as an impurity (<2 wt. %) . The availability of ultra-high purity (5N) methoxide is a critical procurement differentiator for semiconductor-grade applications where trace metal contamination can severely degrade device performance.

Purity Specification Procurement Catalyst

Tantalum Methoxide Application Scenarios


ALD of Ta₂O₅ for Gate Dielectrics and Capacitors

The combination of Ta(OMe)₅'s high available purity (up to 5N) [1], its class-level inference for lower carbon incorporation compared to alkylamide precursors [2], and its halide-free decomposition pathway [3] makes it the preferred precursor for depositing Ta₂O₅ layers in advanced DRAM capacitors and CMOS gate dielectrics. The elimination of corrosive halogen byproducts protects underlying metal interconnects and ensures long-term device reliability. Procurement of 5N-grade material is essential to meet semiconductor industry specifications for trace metals.

CVD of Ta₂O₅ for Optical Coatings

For temperature-sensitive substrates or back-end-of-line semiconductor processing where thermal budgets are constrained, Ta(OMe)₅ offers a significant advantage over Ta(OEt)₅ [4]. Its lower boiling point at equivalent reduced pressures (188-190 °C at 10 mmHg) compared to ethoxide's 155 °C at 0.01 mmHg class-level infers a lower energy of vaporization and decomposition, enabling conformal Ta₂O₅ thin film deposition at reduced substrate temperatures while maintaining high refractive index (~2.1-2.2 at 632.8 nm) [5] for anti-reflection coatings and optical waveguides.

Silica-Supported Ta Catalysts for Selective Oxidation

The high reactivity of the methoxide ligand facilitates the grafting of Ta(OMe)₅ onto oxide supports (e.g., SiO₂, Al₂O₃) to form isolated, well-defined surface Ta species [6]. This is a critical step in preparing supported tantalum oxide catalysts for reactions like the deperoxidation of cyclohexyl hydroperoxide to cyclohexanol and cyclohexanone [7], or methanol oxidation [8]. The defined chloride impurity specification (≤2%) allows researchers to accurately control and quantify the active catalyst phase, minimizing the confounding effects of unknown impurities.

Low-Carbon TaₓNᵧ Nanoparticle Synthesis

As a precursor in Surface Organometallic Chemistry (SOMC), dimeric Ta₂(OMe)₁₀ reacts cleanly with support surfaces to yield well-defined tantalum sites that can be subsequently transformed into TaₓNᵧ and TaOₓNᵧ nanoparticles [9]. The methoxide ligand's clean elimination profile (as methanol or dimethyl ether) minimizes residual carbon in the final nitride material, which is crucial for catalytic and electronic applications where carbon can act as a poison or degrade conductivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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